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Compound of Interest

Compound Name: AF10

Cat. No.: B1192129 Get Quote

Technical Support Center: AF10 Western
Blotting
Welcome to the technical support center for AF10 western blotting. This resource is designed

for researchers, scientists, and drug development professionals to provide troubleshooting

guidance and address common issues encountered during the immunodetection of AF10.

Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of AF10?

A1: The predicted molecular weight of the full-length human AF10 protein (also known as

MLLT10) is approximately 109 kDa.[1] However, the apparent molecular weight on a western

blot can vary due to post-translational modifications (PTMs). It is also important to consider the

possibility of different isoforms or cleavage products.

Q2: Which type of antibody is recommended for AF10 detection?

A2: Many commercially available antibodies for AF10 are polyclonal, typically raised in rabbits.

[1][2] Polyclonal antibodies can provide a stronger signal as they recognize multiple epitopes.

However, they may also have a higher propensity for non-specific binding. It is crucial to

validate the specificity of any antibody used.

Q3: What are the known functions of AF10?
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A3: AF10 is a transcription factor that plays a crucial role in regulating gene expression.[1] It

functions as a cofactor for the histone methyltransferase DOT1L, which is responsible for the

methylation of histone H3 at lysine 79 (H3K79me). This modification is generally associated

with active transcription. AF10 is involved in critical cellular processes, including

hematopoiesis, and its dysregulation through chromosomal translocations is linked to certain

types of leukemia.

Q4: What are some key interacting partners of AF10?

A4: AF10 is known to interact with several proteins, which can be relevant for understanding

signaling pathways and potential co-immunoprecipitation experiments. Key interactors include:

DOT1L: A histone methyltransferase.

β-catenin: A key component of the Wnt signaling pathway.[3]

JAK1: In the context of CALM-AF10 fusion proteins, JAK1 has been identified as an

interactor.[4][5]

Q5: Are there known post-translational modifications (PTMs) for AF10?

A5: While specific PTMs for endogenous AF10 are not extensively detailed in all datasheets, it

is a nuclear protein involved in transcriptional regulation, a class of proteins often subject to

modifications like phosphorylation, ubiquitination, and acetylation.[6][7] These PTMs can affect

protein stability, localization, and interaction with other proteins, and may contribute to the

appearance of multiple bands on a western blot.

Troubleshooting Non-Specific Bands in AF10
Western Blotting
Non-specific bands are a common challenge in western blotting. The following guide provides a

structured approach to troubleshoot and minimize their appearance when detecting AF10.

Experimental Workflow for Troubleshooting
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Caption: Troubleshooting workflow for non-specific bands in AF10 Western Blotting.
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Problem Area Potential Cause Recommended Solution

Primary Antibody Concentration too high

Perform a dot blot or a dilution

series to determine the optimal

concentration. Start with the

manufacturer's recommended

dilution and test several

dilutions above and below that.

Low specificity

- Use an affinity-purified

antibody if available.- Consider

testing antibodies from

different vendors.- Perform a

peptide competition assay to

confirm specificity.

Incubation time/temperature

- Reduce incubation time.-

Incubate overnight at 4°C

instead of a shorter time at

room temperature to decrease

non-specific binding.[8]

Secondary Antibody Concentration too high

Titrate the secondary antibody

concentration. A common

starting dilution is 1:5000 to

1:20,000.

Non-specific binding

- Run a control lane with only

the secondary antibody to

check for non-specific binding.-

Use a pre-adsorbed secondary

antibody to minimize cross-

reactivity with proteins from the

sample lysate.

Blocking Incomplete blocking - Increase blocking time (e.g.,

1-2 hours at room temperature

or overnight at 4°C).- Increase

the concentration of the

blocking agent (e.g., 5% non-
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fat dry milk or BSA).- Test

different blocking agents. BSA

is often recommended for

phosphorylated proteins.

Contaminated blocking buffer
Prepare fresh blocking buffer

for each experiment.

Washing Insufficient washing

- Increase the number of

washes (e.g., 3-5 washes).-

Increase the duration of each

wash (e.g., 5-15 minutes).-

Increase the volume of wash

buffer.- Add a detergent like

Tween-20 to the wash buffer

(typically 0.05-0.1%).

Sample Preparation & Loading Protein overload

Load less total protein per

lane. For cell lysates, 20-30 µg

is a common starting point.

Sample degradation

- Add protease and

phosphatase inhibitors to your

lysis buffer and keep samples

on ice.- Prepare fresh lysates

for each experiment.

High salt concentration

High salt in the sample can

interfere with electrophoresis.

Consider desalting or diluting

the sample.

Gel & Transfer Inappropriate gel percentage

Use a gel percentage

appropriate for the molecular

weight of AF10 (~109 kDa). A

7.5% or 10% acrylamide gel is

a good starting point.

Transfer issues Ensure complete and even

transfer of the protein to the

membrane. Check for air
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bubbles between the gel and

the membrane.

Experimental Protocols
Optimized Western Blot Protocol for AF10
This protocol is a general guideline. Optimization may be required based on the specific

antibody and experimental conditions.

1. Sample Preparation (Cell Lysate)

Wash cells with ice-cold PBS.

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

Incubate on ice for 30 minutes, with vortexing every 10 minutes.

Centrifuge at 14,000 x g for 15 minutes at 4°C.

Collect the supernatant and determine the protein concentration using a BCA or Bradford

assay.

2. SDS-PAGE

Mix 20-30 µg of protein with 4x Laemmli sample buffer.

Boil the samples at 95-100°C for 5 minutes.

Load samples onto a 7.5% or 10% polyacrylamide gel.

Run the gel at 100-120V until the dye front reaches the bottom.

3. Protein Transfer

Transfer proteins to a PVDF or nitrocellulose membrane. A wet transfer at 100V for 90

minutes at 4°C is a common method.

Confirm transfer efficiency by staining the membrane with Ponceau S.
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4. Immunoblotting

Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered

saline with 0.1% Tween-20) for 1 hour at room temperature with gentle agitation.

Primary Antibody Incubation: Incubate the membrane with the primary AF10 antibody diluted

in blocking buffer. A starting dilution of 1:1000 is common for polyclonal antibodies, but this

should be optimized.[9] Incubate overnight at 4°C with gentle agitation.

Washing: Wash the membrane three times for 10 minutes each with TBST.

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary

antibody (e.g., anti-rabbit IgG) diluted in blocking buffer (e.g., 1:10,000) for 1 hour at room

temperature with gentle agitation.

Washing: Wash the membrane three times for 10 minutes each with TBST.

5. Detection

Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to

the manufacturer's instructions.

Capture the signal using a chemiluminescence imaging system or X-ray film.

Quantitative Data Summary: Antibody Dilution
Optimization
The following table provides an example of how to structure data from a primary antibody

titration experiment to find the optimal dilution.
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Primary Antibody Dilution
Signal-to-Noise Ratio
(AF10 Band vs.
Background)

Non-Specific Bands

1:500 5.2 Multiple prominent bands

1:1000 15.8 Minimal non-specific bands

1:2000 8.1
Faint target band, no non-

specific bands

1:5000 2.3 Very faint target band

This is example data. Actual results will vary.

AF10 Signaling Pathway
AF10 is a key player in transcriptional regulation, primarily through its interaction with the

DOT1L methyltransferase. In the context of leukemic fusion proteins, its signaling interactions

can be altered.
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Caption: Simplified signaling pathway of AF10 and its fusion protein variants.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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